molecular formula C8H6F6N2S B14067845 1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)hydrazine

1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14067845
M. Wt: 276.20 g/mol
InChI Key: XUZYJZHRLGRQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)hydrazine is a fluorinated aromatic hydrazine derivative characterized by two electron-withdrawing groups: a trifluoromethyl (-CF₃) substituent at position 2 and a trifluoromethylthio (-SCF₃) group at position 5 on the phenyl ring. These substituents confer unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and resistance to oxidation compared to non-fluorinated analogs . The compound’s molecular formula is C₈H₅F₆N₂S, with a molecular weight of 284.20 g/mol. Its structural complexity makes it valuable in pharmaceutical and agrochemical research, particularly as a precursor for heterocyclic compounds like pyrazoles and triazoles .

Properties

Molecular Formula

C8H6F6N2S

Molecular Weight

276.20 g/mol

IUPAC Name

[2-(trifluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H6F6N2S/c9-7(10,11)5-2-1-4(3-6(5)16-15)17-8(12,13)14/h1-3,16H,15H2

InChI Key

XUZYJZHRLGRQSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)NN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . The reaction conditions often include the formation of electron donor-acceptor complexes and single electron transfer reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The trifluoromethyl and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl sulfoxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its trifluoromethyl and trifluoromethylthio groups. These groups can participate in various chemical reactions, including radical formation and electron transfer processes . The hydrazine moiety can also interact with biological molecules, potentially leading to the formation of reactive intermediates.

Comparison with Similar Compounds

Key Findings:

  • Electron-Withdrawing Capacity : The -SCF₃ group in the target compound has a stronger electron-withdrawing effect (-σm = 0.68) than -CF₃ (-σm = 0.43), enhancing resonance stabilization in intermediates .
  • Synthetic Utility : Unlike 1-(2-(trifluoromethyl)phenyl)hydrazine, the target compound’s -SCF₃ group facilitates regioselective cyclization in pyrazole synthesis (e.g., 92.5% yield in ethyl 1-(2-(methylthio)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate synthesis ).

Stability and Reactivity

  • Thermal Stability : The -SCF₃ group increases thermal stability compared to methylthio (-SMe) analogs (e.g., 1-(2-(methylthio)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid decomposes at 160°C, while -SCF₃ analogs remain stable up to 200°C ).
  • Oxidative Resistance : The target compound resists oxidation better than hydrazines with -NH₂ groups, as seen in fluorinated hydrazines like 2-(5-fluoro-1-methyl-2-oxoindolin-3-ylidene)-N-[4-(methylsulfanyl)phenyl]hydrazine-1-carbothioamide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.